molecular formula C21H18FN5O3S B11261605 N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B11261605
M. Wt: 439.5 g/mol
InChI Key: BKRXWOFAOSIMGL-UHFFFAOYSA-N
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Description

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXYPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXYPHENYL)ETHANEDIAMIDE involves multiple steps. One common method includes the reaction of 3-fluorophenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate triazolothiazole . This intermediate is then reacted with 2-bromoethylamine and 2-methoxybenzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXYPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXYPHENYL)ETHANEDIAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXYPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXYPHENYL)ETHANEDIAMIDE can be compared with other triazolothiazole derivatives, such as:

The uniqueness of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHOXYPHENYL)ETHANEDIAMIDE lies in its specific structural features and the combination of pharmacological activities it exhibits.

Properties

Molecular Formula

C21H18FN5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C21H18FN5O3S/c1-30-17-8-3-2-7-16(17)24-20(29)19(28)23-10-9-15-12-31-21-25-18(26-27(15)21)13-5-4-6-14(22)11-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)

InChI Key

BKRXWOFAOSIMGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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